molecular formula C22H19F3N4O3 B264731 N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue B264731
Poids moléculaire: 444.4 g/mol
Clé InChI: CXFSBDGUWYJQBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as BPTP, is a chemical compound that has shown potential in scientific research for its ability to modulate the activity of certain proteins in the body.

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide works by binding to the catalytic site of PTPs, which prevents the enzymes from carrying out their normal function of dephosphorylating target proteins. This results in an accumulation of phosphorylated proteins, which can lead to the activation of downstream signaling pathways. The exact mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide modulates PTP activity is still being studied, but it is thought to involve a conformational change in the enzyme that prevents it from carrying out its normal function.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can enhance the activity of certain signaling pathways, including the insulin signaling pathway and the JAK/STAT pathway. In vivo studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can improve glucose tolerance and insulin sensitivity in mice, which suggests that it could have potential as a treatment for type 2 diabetes. N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have anti-inflammatory effects in vitro and in vivo, which could have implications for the treatment of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its specificity for PTPs. Because N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide specifically targets these enzymes, it can be used to study the role of PTPs in various signaling pathways without affecting other enzymes or pathways. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.

Orientations Futures

There are a number of future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide as a treatment for cancer. Because PTPs play a key role in regulating cellular signaling pathways, inhibiting their activity with N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide could have implications for the treatment of various types of cancer. Another area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide as a treatment for autoimmune disorders. By inhibiting PTP activity, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide could help to reduce inflammation and improve immune function. Finally, there is also interest in using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide to study the role of PTPs in various signaling pathways, which could lead to a better understanding of the mechanisms underlying various diseases.

Méthodes De Synthèse

The synthesis method for N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 1,3-benzodioxole, 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and various reagents and solvents. The synthesis involves multiple steps, including the protection of certain functional groups, the formation of key intermediates, and the deprotection of those groups to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in scientific research for its ability to modulate the activity of certain proteins in the body. Specifically, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cellular signaling pathways. By inhibiting PTP activity, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has the potential to enhance the activity of certain signaling pathways, which could have implications for the treatment of various diseases, including cancer, autoimmune disorders, and metabolic disorders.

Propriétés

Nom du produit

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Formule moléculaire

C22H19F3N4O3

Poids moléculaire

444.4 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c23-22(24,25)19-9-16(14-4-2-1-3-5-14)28-20-15(11-27-29(19)20)21(30)26-10-13-6-7-17-18(8-13)32-12-31-17/h1-8,11,16,19,27H,9-10,12H2,(H,26,30)

Clé InChI

CXFSBDGUWYJQBU-UHFFFAOYSA-N

SMILES isomérique

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

SMILES canonique

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.